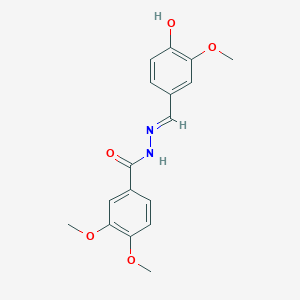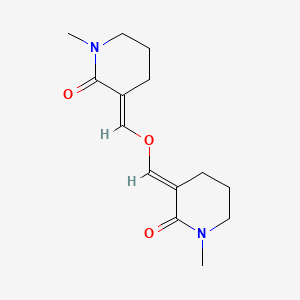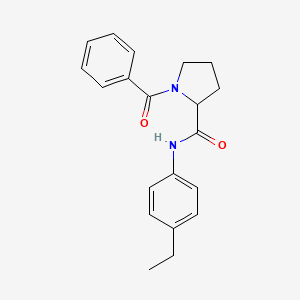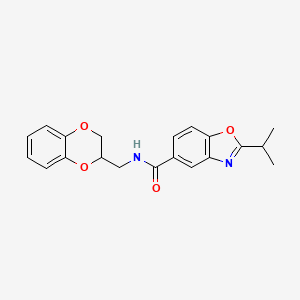
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide, also known as BAM-15, is a small molecule that has been identified as a mitochondrial protonophore. It has been shown to have potential therapeutic effects in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide acts as a mitochondrial protonophore, disrupting the proton gradient across the mitochondrial inner membrane. This leads to increased proton leak and uncoupling of oxidative phosphorylation, resulting in increased energy expenditure and improved mitochondrial function. 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase energy expenditure and improve mitochondrial function, leading to improvements in metabolic disorders such as obesity and type 2 diabetes. 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease. In addition, 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been shown to activate AMPK, a key regulator of cellular energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide is its ability to improve mitochondrial function and increase energy expenditure, making it a potential therapeutic agent for a variety of diseases. However, one limitation of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide is its potential toxicity at high doses. Further research is needed to determine the optimal dose and duration of treatment for different diseases.
Orientations Futures
There are several future directions for research on 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the potential use of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide in the treatment of metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the use of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide in the treatment of cancer. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Finally, there is potential for 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide to be used in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use.
Méthodes De Synthèse
The synthesis of 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide involves a multistep process that starts with the reaction of 4-piperidone with benzyl bromide to form 1-benzyl-4-piperidone. This intermediate is then reacted with N-methyl-N-(3-methylbutyl)amine to form the final product, 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide. The synthesis method has been optimized to produce high yields and purity of the final product.
Applications De Recherche Scientifique
1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively in both in vitro and in vivo models. It has been shown to have potential therapeutic effects in a variety of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. In particular, 1'-benzyl-N-methyl-N-(3-methylbutyl)-1,4'-bipiperidine-3-carboxamide has been shown to improve mitochondrial function and increase energy expenditure, leading to improvements in metabolic disorders such as obesity and type 2 diabetes. It has also been shown to induce apoptosis in cancer cells and protect against neurodegeneration in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-methyl-N-(3-methylbutyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c1-20(2)11-15-25(3)24(28)22-10-7-14-27(19-22)23-12-16-26(17-13-23)18-21-8-5-4-6-9-21/h4-6,8-9,20,22-23H,7,10-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMOQYZSPXKIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN(C)C(=O)C1CCCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-4,4-dimethyl-5-(1-piperidinylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6052088.png)

![methyl 3-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B6052091.png)


![2-(ethylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6052107.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B6052118.png)

![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B6052141.png)
amino]methyl}-2-thienyl)-2-propyn-1-ol](/img/structure/B6052147.png)
![2-chloro-N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B6052155.png)


![{3-benzyl-1-[(2'-fluoro-3-biphenylyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6052186.png)